molecular formula C18H16ClNO4S B11080155 2-(2-Chlorophenyl)-3-(3-methoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid

2-(2-Chlorophenyl)-3-(3-methoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11080155
M. Wt: 377.8 g/mol
InChI Key: FVPGLRWDDAAXCV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-(3-methoxybenzoyl)-1,3-thiazolane-4-carboxylic acid is a complex organic compound that belongs to the thiazolane family This compound is characterized by its unique structure, which includes a thiazolane ring, a chlorophenyl group, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-3-(3-methoxybenzoyl)-1,3-thiazolane-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a thiol and a haloketone under basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Addition of Methoxybenzoyl Group: The methoxybenzoyl group can be added through an acylation reaction using a methoxybenzoic acid derivative and a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-(3-methoxybenzoyl)-1,3-thiazolane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-3-(3-methoxybenzoyl)-1,3-thiazolane-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-3-(3-methoxybenzoyl)-1,3-thiazolane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1,3-thiazolane-4-carboxylic acid: Lacks the methoxybenzoyl group.

    3-(3-Methoxybenzoyl)-1,3-thiazolane-4-carboxylic acid: Lacks the chlorophenyl group.

    2-(2-Chlorophenyl)-3-(4-methoxybenzoyl)-1,3-thiazolane-4-carboxylic acid: Has a different position of the methoxy group.

Uniqueness

2-(2-Chlorophenyl)-3-(3-methoxybenzoyl)-1,3-thiazolane-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H16ClNO4S

Molecular Weight

377.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-(3-methoxybenzoyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C18H16ClNO4S/c1-24-12-6-4-5-11(9-12)16(21)20-15(18(22)23)10-25-17(20)13-7-2-3-8-14(13)19/h2-9,15,17H,10H2,1H3,(H,22,23)

InChI Key

FVPGLRWDDAAXCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(CSC2C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

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